

# High-Resolution Mass Spectrometry for the Analysis of p-O-Desmethyl Verapamil

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## Compound of Interest

Compound Name: *p-O-Desmethyl Verapamil*

Cat. No.: B020614

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## Application Note and Protocols

This document provides detailed methodologies for the sensitive and selective analysis of **p-O-Desmethyl Verapamil**, a primary metabolite of the calcium channel blocker Verapamil, using high-resolution mass spectrometry (HRMS). The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling.

## Introduction

Verapamil is extensively metabolized in the body, with **p-O-Desmethyl Verapamil** being one of its significant phase I metabolites. Accurate quantification and structural confirmation of this metabolite in biological matrices are crucial for understanding the drug's disposition and potential pharmacodynamic effects. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), offers the necessary specificity and sensitivity for these demanding bioanalytical applications. This note details optimized sample preparation techniques, LC-HRMS parameters, and data analysis strategies for **p-O-Desmethyl Verapamil**.

## Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of Verapamil and its metabolites, including **p-O-Desmethyl Verapamil**, derived from various bioanalytical methods. These values provide a benchmark for expected performance.

Analyte	Matrix	Method	Linearity Range	LLOQ	Recovery (%)	Reference
Verapamil	Plasma	LC-MS/MS	5.0 - 500.0 ng/mL	5.0 ng/mL	70.5 - 79.7	[1]
Verapamil	Plasma, Urine, Saliva	BA-μE-HPLC-DAD	20 - 600 ng/mL	-	56.01 - 96.82	[2]
Verapamil	Caco-2 cell monolayers	HPLC-MS/MS	1 - 100 ng/mL	1 ng/mL	102.69	[3]
Verapamil and Metabolites	Plasma, Intestinal Perfusate	LC-MS	-	1 pmol/mL	-	[4]
Verapamil and Norverapamil	Human Plasma	LC-ESI-MS/MS	-	50 pg/500 μL (Verapamil), 60 pg/500 μL (Norverapamil)	-	[5]

## Experimental Protocols

### Sample Preparation

The choice of sample preparation is critical for removing matrix interferences and ensuring accurate quantification. Three common techniques are presented below.

A straightforward and rapid method suitable for high-throughput analysis.

- To 0.5 mL of plasma sample, add 2 mL of cold methanol to precipitate proteins.[6]
- Vortex the mixture for 1-2 minutes.
- Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[6]

- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase for LC-HRMS analysis.[\[7\]](#)

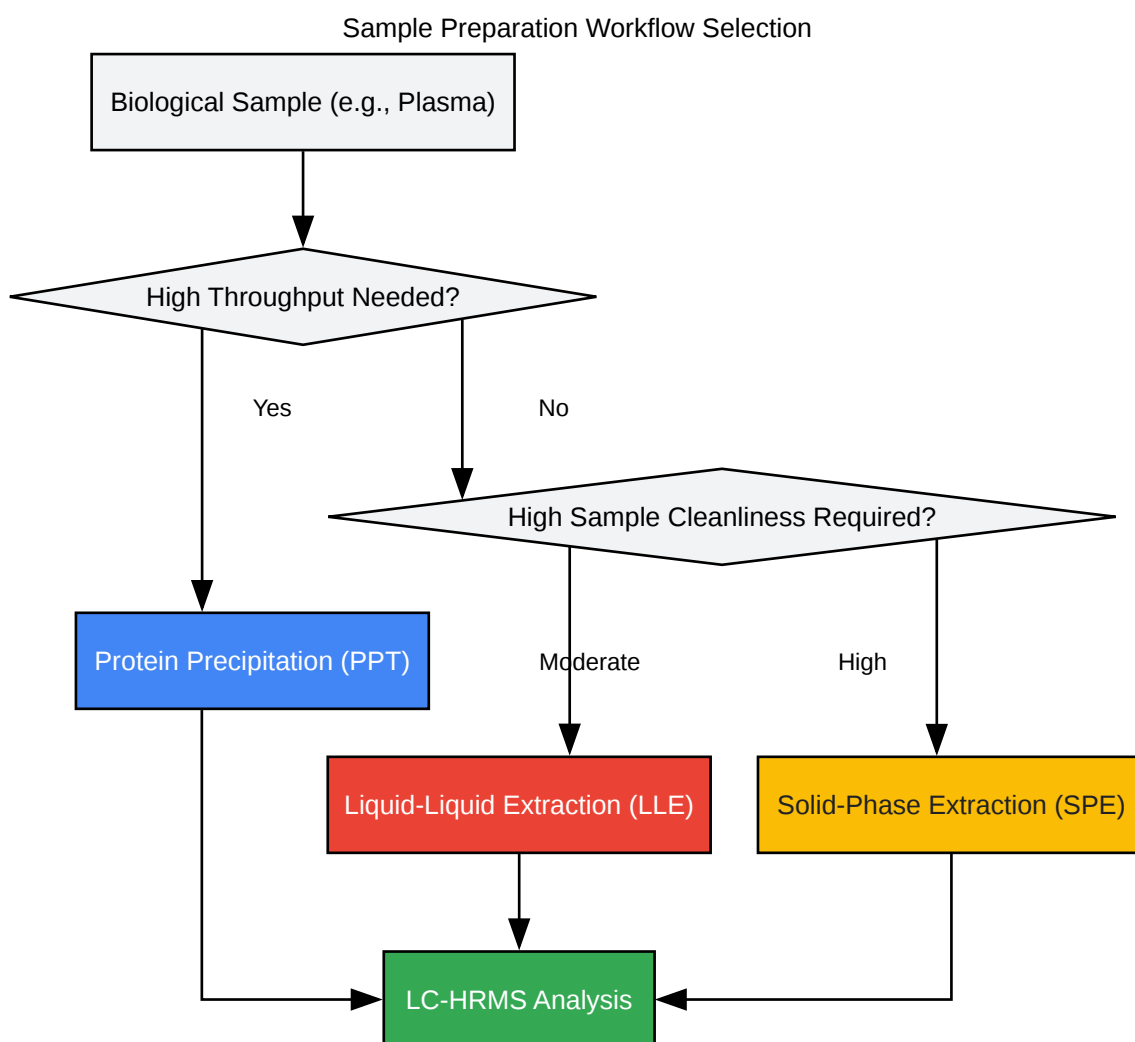
This technique offers a cleaner extract compared to PPT.

- Pipette 500  $\mu$ L of the biological sample (e.g., plasma) into a glass test tube.[\[7\]](#)
- Add the internal standard to the sample.[\[7\]](#)
- Alkalinize the sample with a suitable buffer (e.g., sodium carbonate).
- Add 3 mL of an appropriate organic solvent (e.g., diethyl ether or a mixture of n-hexane and isoamyl alcohol).
- Vortex the mixture for 5-10 minutes.[\[7\]](#)
- Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.[\[7\]](#)
- Carefully transfer the upper organic layer to a clean tube.[\[7\]](#)
- Evaporate the organic solvent to dryness under nitrogen.
- Reconstitute the residue in the mobile phase.

SPE provides the cleanest samples and allows for analyte pre-concentration.

- Condition a suitable SPE cartridge (e.g., C18 or mixed-mode) with methanol followed by water.
- Load 900  $\mu$ L of the pre-treated plasma sample onto the conditioned cartridge. The sample may be pre-treated by dilution or acidification.[\[7\]](#)
- Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.[\[7\]](#)

- Elute the analyte from the cartridge with 1 mL of a strong solvent (e.g., acetonitrile or methanol).[7]
- Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase.[7]



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Caption: Decision workflow for selecting a sample preparation method.

## Liquid Chromatography

- System: UPLC system.[6][8]
- Column: ACQUITY UPLC HSS T3 Column (2.1 x 100 mm, 1.8  $\mu$ m).[8]

- Mobile Phase A: 0.1% Formic acid in water.[9]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]
- Flow Rate: 0.3 mL/min.[9]
- Gradient:
  - 0-0.2 min: 5% B
  - 0.2-3 min: 5-15% B
  - 3-8 min: 15-24% B
  - 8-16 min: 24-38% B
  - 16-20 min: 38-95% B
  - 20-22 min: 95% B
  - 22-24 min: 95-5% B[9]
- Injection Volume: 0.5 - 5  $\mu$ L.

## High-Resolution Mass Spectrometry

- System: Waters Xevo G2-XS QTOF or equivalent.[8]
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.0 kV.[8]
- Sampling Cone: 40 V.[8]
- Source Temperature: 120 °C.
- Desolvation Temperature: 450 °C.
- Cone Gas Flow: 50 L/h.[8]

- Desolvation Gas Flow: 850 L/h.[8]
- Acquisition Mode: MS<sup>E</sup> (a data-independent acquisition mode that collects data at low and high collision energies to provide both precursor and fragment ion information in a single run).
- Mass Range: m/z 50-1200.
- Lock Mass: Leucine enkephalin (m/z 556.2771) for mass accuracy.

## Data Analysis and Expected Results

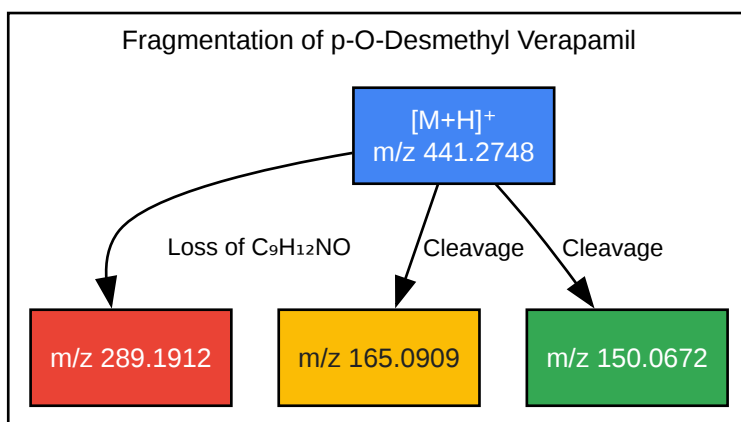
### Mass Spectral Data

**p-O-Desmethyl Verapamil** is expected to have a protonated molecular ion  $[M+H]^+$  at m/z 441.2748 ( $C_{26}H_{36}N_2O_4$ ).[6] High-resolution mass spectrometry allows for accurate mass measurement, confirming the elemental composition.

### Fragmentation Pathway

Collision-induced dissociation (CID) of the precursor ion at m/z 441.2748 will produce characteristic fragment ions. Based on the known fragmentation of Verapamil, the following pathway is proposed for **p-O-Desmethyl Verapamil**.[1][6]

- Precursor Ion: m/z 441.2748
- Key Fragment Ions:
  - m/z 289.1912: Resulting from the cleavage of the C-C bond adjacent to the nitrile group, with the charge retained on the larger fragment. This fragment is indicative of the O-demethylation on the phenyl ring attached to the ethylamino chain.[6]
  - m/z 165.0909: A common fragment in Verapamil and its metabolites, corresponding to the dimethoxybenzyl portion.
  - m/z 150.0672: Corresponding to the protonated dimethoxy-N-methyl-ethylamine fragment.[6]



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Caption: Proposed fragmentation pathway for **p-O-Desmethyl Verapamil**.

## Conclusion

The methods described in this application note provide a robust framework for the high-resolution mass spectrometric analysis of **p-O-Desmethyl Verapamil** in biological matrices. The combination of efficient sample preparation, high-resolution UPLC separation, and accurate mass MS<sup>E</sup> data acquisition enables confident identification and quantification of this important metabolite, facilitating comprehensive pharmacokinetic and drug metabolism studies.

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